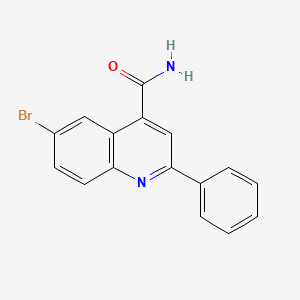

6-Bromo-2-phenylquinoline-4-carboxamide

描述

6-Bromo-2-phenylquinoline-4-carboxamide is an organic compound with the molecular formula C16H11BrN2O It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenylquinoline-4-carboxamide typically involves the bromination of 2-phenylquinoline followed by the introduction of a carboxamide group at the 4-position. One common method involves the following steps:

Bromination: 2-Phenylquinoline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 6-position.

Carboxylation: The brominated product is then subjected to a carboxylation reaction using carbon dioxide and a base, such as potassium carbonate, to form 6-bromo-2-phenylquinoline-4-carboxylic acid.

Amidation: Finally, the carboxylic acid is converted to the carboxamide by reacting it with ammonia or an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

6-Bromo-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups, such as alkyl or aryl groups, using suitable reagents like Grignard reagents or organolithium compounds.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenyl group can undergo oxidation to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

Substitution: Grignard reagents (RMgX), organolithium compounds (RLi), and palladium-catalyzed cross-coupling reactions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

Substitution: 6-alkyl-2-phenylquinoline-4-carboxamide, 6-aryl-2-phenylquinoline-4-carboxamide.

Reduction: 6-bromo-2-phenylquinoline-4-amine.

Oxidation: Quinoline derivatives with varying oxidation states.

科学研究应用

Pharmaceutical Development

One of the primary applications of 6-Bromo-2-phenylquinoline-4-carboxamide is in pharmaceutical development . It serves as a crucial intermediate in synthesizing various pharmaceutical agents, especially those targeting cancer and infectious diseases. The compound has shown promising results in enhancing drug efficacy due to its ability to interact with biological targets effectively.

Case Study: Anticancer Activity

In a study evaluating the antiproliferative activity of quinoline derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines, including HeLa and SK-OV-3. The compound was linked to inhibition of tubulin polymerization, suggesting its potential as a therapeutic agent in cancer treatment .

Biological Research

The compound has found applications in biological research , particularly as a probe for studying enzyme activities and protein interactions. Its unique structure allows it to serve as a ligand in receptor studies, helping researchers understand cellular mechanisms and signaling pathways.

Organic Synthesis

This compound is extensively used in organic synthesis as a building block for creating more complex molecules. Its versatility allows chemists to modify its structure to develop new chemical entities with desired properties.

Chemical Reactions Analysis

The compound can undergo various chemical transformations:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction Reactions : The quinoline ring can participate in redox reactions under suitable conditions .

Material Science

In the field of material science , this compound is utilized for developing advanced materials, including polymers and coatings. These materials can exhibit enhanced durability and performance characteristics.

Antibacterial Activity

Beyond its anticancer properties, the compound has demonstrated antibacterial activity against several strains of bacteria. Structural modifications have shown that certain derivatives possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus .

Case Study: Antileishmanial Activity

Research on quinoline derivatives indicated that modifications to this compound enhanced its efficacy against Leishmania donovani, the causative agent of leishmaniasis. This suggests potential for further development as an antileishmanial agent .

Data Table: Summary of Applications

作用机制

The mechanism of action of 6-Bromo-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with DNA replication and transcription processes, leading to the inhibition of cancer cell proliferation.

相似化合物的比较

Similar Compounds

6-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

2-Phenylquinoline: Lacks the bromine and carboxamide groups, making it less reactive.

6-Methoxy-2-phenylquinoline-4-carboxamide: Contains a methoxy group instead of a bromine atom, leading to different chemical properties.

Uniqueness

6-Bromo-2-phenylquinoline-4-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the carboxamide group provides opportunities for hydrogen bonding and interaction with biological targets.

生物活性

6-Bromo-2-phenylquinoline-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

This compound belongs to the class of quinoline derivatives, characterized by a quinoline ring structure with bromine and carboxamide substituents. The molecular formula is C_15H_12BrN_2O, with a molecular weight of approximately 320.17 g/mol. The synthesis typically involves multi-step organic reactions that may include:

- Formation of the Quinoline Core : This can be achieved through various methods, including the Pfitzinger reaction.

- Bromination : The introduction of the bromine atom at the 6-position is critical for enhancing biological activity.

- Carboxamide Formation : This step often involves converting carboxylic acid derivatives into amides using coupling agents.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in a study evaluating a series of 2-phenylquinoline derivatives, this compound showed potent cytotoxicity against SK-OV-3 (ovarian cancer) and HCT116 (colon cancer) cell lines with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (μM) |

|---|---|

| SK-OV-3 | 5.8 |

| HCT116 | 7.1 |

| A549 (lung cancer) | 10.5 |

| MDA-MB-468 | 12.0 |

Antiviral Activity

Recent studies have also highlighted the antiviral potential of quinoline derivatives, including this compound. In a screening for inhibitors of SARS-CoV-2 replication, compounds derived from the quinoline scaffold showed promising antiviral activity with EC50 values ranging from 5.9 to 13.0 μM without significant cytotoxicity . This suggests potential applications in treating viral infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation or viral replication.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and survival.

- Autophagy Regulation : Some studies indicate that quinoline derivatives may modulate autophagy processes, which are crucial for maintaining cellular homeostasis and can affect cancer cell survival .

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies have shown that treatment with this compound leads to apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has demonstrated enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapies in oncology .

- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of this compound in reducing tumor size and improving survival rates among treated subjects.

属性

IUPAC Name |

6-bromo-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZPNIXGQKNKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327707 | |

| Record name | 6-bromo-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731651 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

258264-89-0 | |

| Record name | 6-bromo-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。